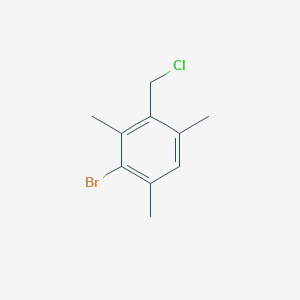

2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene

Description

The exact mass of the compound 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94822. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrCl/c1-6-4-7(2)10(11)8(3)9(6)5-12/h4H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEDHNDZISRJSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CCl)C)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294158 | |

| Record name | 2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70335-40-9 | |

| Record name | NSC94822 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-bromo-4-(chloromethyl)mesitylene chemical structure and molecular weight

An In-depth Technical Guide to 2-Bromo-4-(chloromethyl)mesitylene: A Versatile Synthetic Building Block

Introduction

2-Bromo-4-(chloromethyl)mesitylene, systematically named 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene, is a polysubstituted aromatic compound that serves as a highly versatile intermediate in organic synthesis. Its structure is characterized by a mesitylene (1,3,5-trimethylbenzene) core, functionalized with both a bromine atom and a chloromethyl group. This unique combination of reactive sites—an aryl bromide suitable for cross-coupling reactions and a benzylic chloride susceptible to nucleophilic substitution—makes it a valuable precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic considerations, its reactivity, and its potential applications, particularly for professionals in chemical research and drug development.

Compound Profile

The fundamental characteristics of 2-Bromo-4-(chloromethyl)mesitylene are summarized below, providing essential data for laboratory use.

Chemical Structure

Caption: Synthetic workflow for 2-bromo-4-(chloromethyl)mesitylene.

Step 1: Electrophilic Bromination of Mesitylene

The first step involves the selective monobromination of the mesitylene ring.

-

Causality: The three methyl groups on the mesitylene ring are activating, ortho-, para-directing groups for electrophilic aromatic substitution. Their synergistic effect makes the ring highly nucleophilic, allowing for bromination to proceed readily, often without a Lewis acid catalyst. [1]The reaction is typically performed in a non-polar solvent like carbon tetrachloride. [1] Experimental Protocol: Synthesis of 2-Bromomesitylene This protocol is adapted from established procedures for the bromination of mesitylene. [1]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HBr), dissolve mesitylene (1.0 eq) in carbon tetrachloride.

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature below 10 °C.

-

Bromine Addition: Slowly add a solution of bromine (1.05 eq) in carbon tetrachloride to the stirred mesitylene solution. The rate of addition should be controlled to keep the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for one hour.

-

Work-up: Wash the reaction mixture with water, followed by a 20% sodium hydroxide solution to remove unreacted bromine and HBr, and then again with water.

-

Purification: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation. The crude 2-bromomesitylene can be purified by vacuum distillation. [1]

Step 2: Blanc Chloromethylation

The second step introduces the chloromethyl group onto the 2-bromomesitylene intermediate.

-

Causality: The Blanc chloromethylation is an electrophilic aromatic substitution that uses formaldehyde (or a precursor like paraformaldehyde) and hydrogen chloride. The three methyl groups and the bromine atom direct the incoming electrophile (hydroxymethyl cation or its equivalent). The position para to the bromine atom (C4) is sterically accessible and electronically activated, making it the primary site of substitution.

Experimental Protocol: Synthesis of 2-Bromo-4-(chloromethyl)mesitylene This protocol is based on general Blanc chloromethylation procedures.

-

Reagent Preparation: In a reaction vessel, combine 2-bromomesitylene (1.0 eq), paraformaldehyde (1.2 eq), and a suitable solvent such as glacial acetic acid.

-

Reaction Initiation: While stirring, bubble dry hydrogen chloride gas through the mixture or add concentrated hydrochloric acid.

-

Heating: Heat the mixture gently (e.g., 60-70 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After cooling, pour the reaction mixture into ice-water. The product will often precipitate as a solid or an oil.

-

Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic extracts with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography.

Reactivity and Synthetic Applications

The synthetic utility of 2-bromo-4-(chloromethyl)mesitylene stems from the differential reactivity of its two functional groups. This allows for selective and sequential transformations, making it a powerful tool for building molecular complexity. The introduction of bromine and chlorine atoms into organic molecules is a well-established strategy in drug design to modify a compound's biological profile, often improving lipophilicity and pharmacokinetic properties. [2][3]

Caption: Dual reactivity of 2-bromo-4-(chloromethyl)mesitylene.

-

Nucleophilic Substitution at the Chloromethyl Group: The benzylic chloride is highly reactive towards nucleophiles (e.g., amines, alkoxides, cyanides) via an Sₙ2 mechanism. This allows for the straightforward introduction of a wide variety of functional groups at this position. This reactivity is foundational for creating precursors to biologically active molecules. [4]

-

Transformations at the Aryl Bromide: The C-Br bond can participate in a range of organometallic reactions:

-

Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding Grignard reagent, which can then react with various electrophiles (e.g., aldehydes, ketones, CO₂). [5] * Palladium-Catalyzed Cross-Coupling: It is an excellent substrate for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of C-C, C-N, and C-O bonds.

-

This dual functionality allows for a strategic, stepwise elaboration of the molecule, making it a valuable intermediate in the synthesis of targeted compounds in medicinal chemistry and materials science.

Safety and Handling

2-Bromo-4-(chloromethyl)mesitylene is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: The compound is classified as harmful if swallowed and causes severe skin burns and eye damage. [6]It may also cause respiratory irritation. [6]* Signal Word: Danger. [6]* Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield). * Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store under an inert atmosphere at 2-8°C. * First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.

-

Conclusion

2-Bromo-4-(chloromethyl)mesitylene is a strategically important synthetic intermediate possessing two distinct and valuable reactive centers. Its preparation from mesitylene via a logical two-step process is well-grounded in fundamental organic reaction mechanisms. The ability to selectively perform nucleophilic substitution at the chloromethyl group or engage the aryl bromide in organometallic chemistry provides chemists with a flexible and powerful platform for constructing complex molecules. Proper understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

-

Organic Syntheses Procedure: bromomesitylene. [Link]

-

2-Bromo-4-chloro-1-(chloromethyl)benzene | C7H5BrCl2 | CID 53638669 - PubChem. [Link]

-

2,4-Bis(chloromethyl)mesitylene - Chemical & Physical Properties by Cheméo. [Link]

-

Organic Syntheses Procedure: mesitoic acid. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Bromo-4-chloro-1-(chloromethyl)benzene | C7H5BrCl2 | CID 53638669 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical Properties and Synthetic Utility of Functionalized Bromomesitylene Derivatives

Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Scientists

Executive Summary: The Steric "Fortress"

In the landscape of aryl halides, 2-bromomesitylene (2-bromo-1,3,5-trimethylbenzene) stands apart not for its electronic properties, but for its steric architecture . The two ortho-methyl groups flanking the bromine atom create a "steric fortress," fundamentally altering the physical properties, reactivity profile, and conformational dynamics of its derivatives.

For drug discovery and materials science (OLEDs), this steric bulk is a feature, not a bug. It prevents

Molecular Architecture & Physical Properties[1][2]

The physical behavior of bromomesitylene derivatives is governed by the "Mesityl Effect" : the thermodynamic penalty of planarity. Unlike non-substituted bromobenzene, mesityl derivatives cannot easily adopt a planar conformation with conjugation partners due to the clash between the ortho-methyls and the substituent.

Comparative Physical Data Matrix

The following table contrasts the parent bromide with its key functionalized derivatives, highlighting the shift from lipophilic liquid to polar solid upon functionalization.

| Property | 2-Bromomesitylene (Parent) | 2,4,6-Trimethylphenylboronic Acid (Suzuki Partner) | Mesitylamine (Buchwald Product) |

| CAS No. | 576-83-0 | 5980-97-2 | 88-05-1 |

| Molecular Weight | 199.09 g/mol | 164.01 g/mol | 135.21 g/mol |

| Physical State | Colorless Liquid | White Crystalline Solid | Colorless Liquid |

| Melting Point | -1 °C to 2 °C | 115–122 °C | -5 °C |

| Boiling Point | 225 °C | N/A (Dehydrates to boroxine) | 218 °C |

| Density | 1.301 g/mL | ~1.05 g/cm³ (predicted) | 0.96 g/mL |

| Solubility (25°C) | Hexanes, DCM, Et₂O (Immiscible in water) | MeOH, THF, Acetone (Sparingly in hexanes) | Ethanol, Acidic H₂O |

| Key Spectral Feature | ¹H NMR: | ¹H NMR: | IR: N-H stretch ~3350 cm⁻¹ |

Solubility & Lipophilicity Trends

-

Lipophilicity: 2-Bromomesitylene is highly lipophilic (LogP ~3.7). Functionalization with polar groups (boronic acid, amine) drastically reduces LogP, but the hydrophobic methyl "shield" maintains solubility in organic solvents (DCM, Toluene) better than non-methylated analogs.

-

Aggregation: In solid-state applications (e.g., OLEDs), mesityl derivatives exhibit reduced crystallization tendencies compared to flat aromatics, forming amorphous glasses that are critical for film stability.

Structure-Property Relationships (Visualization)

The following diagram illustrates how the steric bulk of the mesityl group dictates both the synthesis strategy (requiring specialized ligands) and the final application utility (preventing quenching or metabolism).

Caption: The "Mesityl Effect" logic flow: Steric bulk creates synthetic challenges but unlocks unique physical properties for advanced applications.

Experimental Protocols: Overcoming Steric Hindrance

Standard protocols often fail with 2-bromomesitylene due to the blocked access to the C-Br bond. The following protocols are optimized for this hindered substrate.

Protocol A: Synthesis of 2,4,6-Trimethylphenylboronic Acid

Target: Converting the liquid bromide to a solid, versatile Suzuki coupling partner.

Rationale: The Grignard route is preferred over Lithium-Halogen exchange for large-scale preparation due to the stability of the mesitylmagnesium bromide intermediate.

-

Activation: In a flame-dried 3-neck flask under Argon, place Magnesium turnings (1.2 equiv) . Dry stir for 10 min.

-

Initiation: Add anhydrous THF (1.0 M concentration relative to bromide) . Add a crystal of iodine and 5% of the total 2-bromomesitylene . Heat gently with a heat gun until the iodine color fades (initiation).

-

Addition: Dropwise add the remaining 2-bromomesitylene (1.0 equiv) in THF over 30 minutes. Maintain a gentle reflux.

-

Note: If reflux ceases, apply external heat. The steric bulk slows the formation rate compared to bromobenzene.

-

-

Reflux: Stir at reflux for 2–3 hours to ensure complete Grignard formation.

-

Borylation: Cool the dark grey solution to -78 °C . Add Trimethyl borate (2.0 equiv) dropwise.

-

Critical Step: The solution must be kept cold to prevent double-addition, although the steric bulk naturally inhibits the formation of borinic acid byproducts.

-

-

Hydrolysis: Warm to RT overnight. Quench with 1M HCl (excess) and stir for 1 hour to hydrolyze the boronate ester.

-

Isolation: Extract with diethyl ether. Wash with brine.[1] The product, 2,4,6-trimethylphenylboronic acid , crystallizes as a white solid upon concentration (Yield: ~60-80%).

Protocol B: Buchwald-Hartwig Amination (The "X-Phos" Method)

Target: Coupling the hindered bromide with an amine.

Rationale: Standard ligands (PPh3, BINAP) often fail because they cannot promote the oxidative addition into the sterically crowded C-Br bond. X-Phos or S-Phos are required as they are electron-rich and bulky, facilitating the catalytic cycle for hindered arenes.

-

Charge: To a vial, add Pd₂(dba)₃ (1-2 mol%) , X-Phos (2-4 mol%) , and NaOtBu (1.4 equiv) .

-

Solvent: Add anhydrous Toluene or Dioxane .

-

Substrates: Add 2-bromomesitylene (1.0 equiv) and the Amine (1.2 equiv) .

-

Reaction: Seal and heat to 100–110 °C for 12–24 hours.

-

Observation: The reaction mixture will turn from dark red/purple to black/brown.

-

-

Workup: Filter through Celite to remove Palladium black. Concentrate and purify via silica flash chromatography.

Applications in Advanced Materials & Medicine[2]

OLED Emitters: The Anti-Quenching Shield

In Organic Light-Emitting Diodes (OLEDs), "concentration quenching" is a major failure mode. Planar molecules stack like pancakes (

-

Mechanism: Functionalizing an emitter with mesityl groups (derived from 2-bromomesitylene) creates a "propeller" shape.

-

Effect: This steric bulk physically prevents the emissive cores from touching.

-

Example: MesCzBN and DMBNO are deep-blue emitters where mesityl groups act as "bumpers," maintaining high Quantum Efficiency (EQE > 30%) even at high doping concentrations.

Drug Development: Metabolic Blocking

In Medicinal Chemistry, the "para" and "ortho" positions of phenyl rings are metabolic hotspots for Cytochrome P450 oxidation.

-

Strategy: Replacing a phenyl group with a mesityl group (via Suzuki coupling of the boronic acid) blocks these sites.

-

Atropisomerism: Researchers must be aware that the high rotational barrier created by the ortho-methyls can lead to atropisomers (chiral axes). If the rotation is slow on the biological timescale, the drug may exist as separable enantiomers, requiring chiral separation and individual tox studies.

References

-

Synthesis of Bromomesitylene: Smith, L. I. (1931). "Bromomesitylene".[2] Organic Syntheses, 11, 24.

-

Mesitylboronic Acid Protocol: ChemicalBook Protocol Series. "Synthesis of 2,4,6-trimethylphenylboronic acid from 2-bromo-1,3,5-trimethylbenzene". Link

-

OLED Steric Shielding: Zhang, Y., et al. (2020). "A mesityl-functionalized double-boron–nitrogen–oxygen-embedded multi-resonance framework achieves anti-quenching narrowband deep-blue electroluminescence". Journal of Materials Chemistry C. Link

- Buchwald-Hartwig for Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids". Accounts of Chemical Research. (Context on X-Phos utility).

-

Physical Properties Data: PubChem CID 68473 (2-Bromomesitylene). Link

Sources

Solubility Profile & Solvent Selection: 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene

Topic: Solubility Profile & Solvent Selection for 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Process Chemists

Executive Summary & Chemical Identity[1][2]

2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene (CAS: 70335-40-9) is a highly functionalized aromatic building block characterized by a lipophilic mesitylene core, a sterically demanding bromine substituent, and a reactive electrophilic chloromethyl group.

Effective utilization of this compound in drug development and organic synthesis requires a nuanced understanding of its solubility profile. Unlike simple salts, its behavior is governed by Van der Waals interactions and electrophilic reactivity . This guide defines the theoretical solubility parameters, experimental determination protocols, and critical solvent selection criteria to prevent yield-destroying solvolysis.

Chemical Profile

| Property | Detail |

| CAS Number | 70335-40-9 |

| Molecular Formula | |

| Molecular Weight | 247.56 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity/temperature) |

| Primary Hazard | Corrosive / Alkylating Agent (Benzylic Halide) |

| Storage | Inert atmosphere, 2–8°C (Moisture Sensitive) |

Theoretical Solubility Landscape

As a Senior Application Scientist, I approach solubility not just as "does it dissolve?" but "how does it interact?". This molecule exhibits a high Dispersion (δD) component in its Hansen Solubility Parameters (HSP) due to the trimethylbenzene core and bromine atom.

The "Like Dissolves Like" Matrix

The molecule is predominantly lipophilic and aprotic . It lacks hydrogen bond donors and has weak hydrogen bond accepting capability (halogens).

Category A: High Solubility (Recommended)

Mechanism: Strong London Dispersion forces and compatible dipole interactions.

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform (

), 1,2-Dichloroethane.-

Insight: These are the "Gold Standard" for this compound. They dissolve the lipophilic core while accommodating the polarizable halogens.

-

-

Aromatic Hydrocarbons: Toluene, Xylene, Benzene.

-

Insight:

stacking interactions with the mesitylene core ensure complete miscibility.

-

-

Ethers: Tetrahydrofuran (THF), 2-MeTHF, 1,4-Dioxane.

-

Insight: Excellent for solubilizing, but ensure they are anhydrous and free of peroxides to prevent side reactions.

-

Category B: Moderate/Variable Solubility

-

Aliphatic Hydrocarbons: Hexanes, Heptane, Pentane.

-

Insight: While the methyl groups promote solubility, the polar C-Br and C-Cl bonds may cause phase separation at low temperatures or high concentrations. Often used as anti-solvents for crystallization.

-

-

Esters: Ethyl Acetate, Isopropyl Acetate.

-

Insight: Good general solubility, but potential for transesterification is negligible here, making them safe alternatives to chlorinated solvents.

-

Category C: Reactive/Incompatible (STRICTLY AVOID)

Mechanism: Nucleophilic attack on the benzylic carbon (Solvolysis).

-

Protic Solvents: Water, Methanol, Ethanol, Isopropanol.

-

Critical Warning: The chloromethyl group is a benzylic halide. In protic solvents, it undergoes

or -

Reaction:

-

Experimental Protocols

Since specific quantitative solubility data (mg/mL) is rarely published for niche intermediates, researchers must generate their own data. Below is a self-validating protocol designed to minimize material waste while maximizing accuracy.

Protocol A: Visual Solubility Screening (Tier 1)

Use this for rapid solvent selection during reaction optimization.

-

Preparation: Weigh 10 mg of 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene into a 1.5 mL GC vial.

-

Solvent Addition: Add 100

of the target solvent (Solvent volume = 10 vol). -

Observation:

-

Clear Solution: Solubility > 100 mg/mL (High).

-

Cloudy/Suspension: Sonicate for 30 seconds. If it clears, Solubility is High.

-

Persisting Solid/Oil: Add solvent in 100

increments up to 1 mL.

-

-

Calculation: If 10 mg dissolves in 0.5 mL, Solubility

20 mg/mL.

Protocol B: Gravimetric Saturation Method (Tier 2)

Use this for crystallization design or formulation.

-

Saturation: Add excess solid/oil to 2 mL of solvent in a sealed vial. Stir at 25°C for 4 hours.

-

Filtration: Filter the supernatant through a 0.45

PTFE syringe filter (Do NOT use Nylon; it may react or degrade). -

Evaporation: Pipette exactly 1.0 mL of filtrate into a pre-weighed vial (

). -

Drying: Evaporate solvent under nitrogen stream, then vacuum dry at 30°C for 1 hour.

-

Weighing: Weigh the vial + residue (

). -

Formula:

.

Decision Frameworks (Visualization)

Figure 1: Solubility Screening Workflow

This workflow illustrates the logical steps to determine solubility while safeguarding the chemical integrity of the sample.

Caption: A logic flow for rapid solubility assessment, highlighting the critical exclusion of protic solvents to prevent degradation.

Figure 2: Solvent Selection Decision Tree

A strategic guide for choosing the right solvent based on the intended application (Reaction vs. Purification).

Caption: Decision tree correlating specific chemical applications with the optimal solvent systems for 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene.

Senior Scientist's Notes on Handling

The "Wet Solvent" Trap

The most common failure mode with chloromethyl-mesitylene derivatives is the inadvertent use of "wet" solvents.

-

Scenario: Using THF from a bottle opened 3 months ago.

-

Result: The atmospheric moisture in the THF hydrolyzes the C-Cl bond, releasing HCl and forming the benzyl alcohol impurity.

-

Correction: Always use freshly distilled solvents or those stored over molecular sieves (3Å or 4Å).

NMR Solvent Choice

When analyzing this compound:

-

Preferred:

(Chloroform-d). It provides excellent solubility and no signal overlap. -

Avoid:

(Methanol-d4) or

Storage Solutions

If you must store the compound in solution:

-

Use Toluene or Dichloromethane .

-

Store at -20°C .

-

Ensure the vial is flushed with Argon.

References

-

Sigma-Aldrich. Product Specification: 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene (CAS 70335-40-9).[1] Retrieved from

-

PubChem. Compound Summary: 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene (Structural Analog).[2] National Library of Medicine.[3] Retrieved from

- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Theoretical basis for solubility prediction).

- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003. (Principles of solvolysis in benzylic halides).

Sources

Bifunctional Scaffolds in Advanced Organic Synthesis: A Comparative Analysis of Mesityl Bromide and 2-Bromo-4-(chloromethyl)mesitylene

Executive Summary

In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, the strategic selection of aromatic scaffolds dictates the efficiency of molecular assembly. Steric tuning and orthogonal reactivity are paramount for minimizing protecting-group manipulations and maximizing atom economy. This technical guide provides an in-depth mechanistic comparison between a ubiquitous monofunctional building block, mesityl bromide (2-bromomesitylene), and its highly versatile bifunctional derivative, 2-bromo-4-(chloromethyl)mesitylene . By dissecting their structural foundations, reactivity profiles, and causality in experimental design, this whitepaper serves as a definitive resource for drug development professionals engineering complex molecular architectures.

Structural and Chemical Foundations

Mesityl bromide (CAS 576-83-0) is an electron-rich, sterically hindered aryl halide with the molecular formula C₉H₁₁Br[1]. The presence of methyl groups at the 1, 3, and 5 positions provides exceptional steric shielding around the bromine atom at the 2-position[2]. This

In contrast, 2-bromo-4-(chloromethyl)mesitylene breaks this symmetry by introducing a chloromethyl (–CH₂Cl) group at the 4-position. This critical modification transforms the molecule into a bifunctional scaffold possessing two electronically and sterically distinct electrophilic sites: a "hard" benzylic chloride and a "soft" aryl bromide. This structural divergence is the foundation of its orthogonal reactivity, allowing chemists to selectively functionalize one site while leaving the other completely intact.

Stepwise synthesis of 2-bromo-4-(chloromethyl)mesitylene from mesitylene.

Mesityl Bromide: The Monofunctional Workhorse

Mesityl bromide is a colorless to pale yellow liquid with a boiling point of 225 °C and a density of 1.32 g/cm³[1][2][3]. It is synthesized via the regioselective electrophilic aromatic substitution of mesitylene with bromine, typically conducted at low temperatures (10–15 °C) to prevent polyhalogenation[1].

In drug development and organometallic chemistry, mesityl bromide is primarily utilized to synthesize mesitylmagnesium bromide (MesMgBr), a Grignard reagent often supplied commercially as a 1.0 M solution in diethyl ether or THF[4]. The extreme steric bulk of the mesityl group makes it an ideal ligand substituent—such as in N-heterocyclic carbenes (NHCs) or Buchwald-type phosphines—to stabilize highly reactive transition metal centers[1]. Furthermore, its electron-rich aromatic system makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as borylation to form mesitylboronic esters or Negishi C–C bond formations[1].

2-Bromo-4-(chloromethyl)mesitylene: The Orthogonal Bifunctional Scaffold

The synthesis of 2-bromo-4-(chloromethyl)mesitylene is typically achieved via the Blanc chloromethylation of mesityl bromide[5]. Using formaldehyde and hydrogen chloride in the presence of a Lewis acid (such as ZnCl₂), the electrophilic hydroxymethyl cation selectively attacks the sterically accessible 4-position of the mesityl ring.

The true power of this scaffold lies in its chemoselectivity. The benzylic chloride is highly susceptible to Sₙ2 nucleophilic substitution due to the stabilization of the transition state by the adjacent electron-rich aromatic ring. Meanwhile, the aryl bromide remains completely inert under standard Sₙ2 conditions (e.g., room temperature, mild bases) because nucleophilic aromatic substitution (SₙAr) is strongly disfavored on unactivated, electron-rich rings. This orthogonality allows chemists to program sequential functionalizations—such as appending an amine via Sₙ2 followed by a Suzuki coupling at the bromide—without the need for protecting group chemistry.

Orthogonal reactivity pathway of 2-bromo-4-(chloromethyl)mesitylene in API synthesis.

Quantitative Data Summarization

The following table summarizes the key physicochemical and reactive differences between the two scaffolds, providing a quick-reference comparison for synthetic planning.

| Property | Mesityl Bromide | 2-Bromo-4-(chloromethyl)mesitylene |

| CAS Number | 576-83-0[6] | 106093-33-8 (Representative) |

| Molecular Formula | C₉H₁₁Br[2] | C₁₀H₁₂BrCl |

| Molecular Weight | 199.09 g/mol [1] | 247.56 g/mol |

| Physical State (RT) | Colorless to pale yellow liquid[1] | Viscous oil / Low-melting solid |

| Functional Groups | Aryl Bromide | Aryl Bromide, Benzylic Chloride |

| Primary Reactivity | Grignard formation, Cross-coupling[2] | Sₙ2 Substitution, then Cross-coupling |

| Orthogonality | Monofunctional (N/A) | High (Benzylic Cl vs. Aryl Br) |

| Steric Environment | Highly hindered (ortho-methyls) | Hindered aryl Br, highly accessible benzylic Cl |

Experimental Methodologies & Causality in Design

To ensure high fidelity in replication, the following self-validating protocols highlight the causality behind specific reagent choices and environmental controls.

Protocol A: Synthesis of Mesitylmagnesium Bromide (1.0 M in THF)

Objective: Generate a bulky Grignard reagent for downstream ligand synthesis. Causality & Self-Validation: The initiation of this Grignard reaction is notoriously sluggish due to the steric shielding of the C–Br bond by the ortho-methyl groups. The addition of elemental iodine (I₂) is a critical self-validating step: iodine reacts with the passivating magnesium oxide layer to form MgI₂, exposing a highly reactive, pure magnesium surface. The clearing of the brown iodine color serves as a visual confirmation that the active surface has been generated and single-electron transfer (SET) has commenced.

-

Preparation: Flame-dry a 3-neck flask equipped with a reflux condenser and dropping funnel under a strict argon atmosphere.

-

Activation: Add Mg turnings (1.2 eq) and a single crystal of I₂. Heat the flask gently with a heat gun until the iodine sublimates and coats the magnesium, activating the surface.

-

Initiation: Add a small portion of mesityl bromide (0.05 eq) dissolved in anhydrous THF. Stir without heating. Validation checkpoint: Wait for the exothermic reaction to begin and the solution color to shift from brown to colorless/pale grey.

-

Propagation: Once initiated, add the remaining mesityl bromide (0.95 eq) in THF dropwise at a rate that maintains a gentle, self-sustaining reflux.

-

Completion: Reflux the mixture for an additional 2 hours to ensure complete conversion, driven by the thermodynamic stability of the resulting Grignard reagent.

Protocol B: Sequential Chemoselective Functionalization of 2-Bromo-4-(chloromethyl)mesitylene

Objective: Sₙ2 amination followed by Suzuki-Miyaura cross-coupling. Causality & Self-Validation: The Blanc chloromethylation is strategically employed over radical bromination (e.g., NBS/AIBN) because radical conditions would indiscriminately halogenate all three methyl groups[5]. In the subsequent Sₙ2 step, DMF is chosen as the solvent; its polar aprotic nature poorly solvates the nucleophile, drastically increasing its effective nucleophilicity and allowing the reaction to proceed at room temperature. This low temperature ensures the aryl bromide remains completely untouched.

-

Sₙ2 Alkylation: Dissolve 2-bromo-4-(chloromethyl)mesitylene (1.0 eq) and a secondary amine (1.1 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq). Stir at 25 °C for 4 hours. Validation checkpoint: TLC analysis (Hexanes/EtOAc) should show complete consumption of the starting material without the formation of debrominated byproducts.

-

Workup: Quench the reaction with distilled water, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure to yield the intermediate 4-aminomethyl-2-bromomesitylene.

-

Suzuki Coupling: Dissolve the crude intermediate in a 4:1 mixture of Toluene/Ethanol. Add an arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and 2M aqueous Na₂CO₃ (2.0 eq).

-

Reflux: Heat the biphasic mixture to 90 °C for 12 hours. The biphasic system ensures the inorganic base dissolves while the organic substrates react in the toluene phase, with the Pd(0) catalyst overcoming the high activation energy of the sterically hindered C(sp²)–Br bond.

Conclusion

The transition from mesityl bromide to 2-bromo-4-(chloromethyl)mesitylene represents a masterclass in rational molecular design. While mesityl bromide remains an indispensable monofunctional tool for imparting steric bulk and electron density to organometallic complexes, its chloromethylated counterpart unlocks advanced, orthogonal synthetic pathways. By leveraging the inherent chemoselectivity between a highly reactive benzylic chloride and a sterically shielded aryl bromide, researchers can rapidly assemble complex, multifunctional API scaffolds with high atom economy and procedural elegance.

References

Sources

2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene melting point and boiling point

This is an in-depth technical guide for 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene , a specialized intermediate used in the synthesis of targeted cancer therapeutics (specifically PCNA inhibitors like AOH1160) and advanced functional materials.

CAS Registry Number: 70335-40-9 Formula: C₁₀H₁₂BrCl Molecular Weight: 247.56 g/mol

Executive Summary

2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene is a tri-substituted benzene derivative characterized by the presence of a reactive benzylic chloride and an aryl bromide on a mesitylene (1,3,5-trimethylbenzene) core. This dual functionality makes it a high-value "linchpin" intermediate: the chloromethyl group undergoes facile nucleophilic substitution (Sɴ2), while the aryl bromide serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or lithium-halogen exchange. It is notably implicated in the medicinal chemistry of Proliferating Cell Nuclear Antigen (PCNA) inhibitors.

Physicochemical Characterization

Due to its status as a transient synthetic intermediate rather than a commodity chemical, experimental property data is often absent from standard public databases. The values below represent a synthesis of available experimental data for structural analogs and calculated physicochemical properties.

Table 1: Physical Properties

| Property | Value / Description | Confidence Level |

| Physical State | Crystalline Solid (Low-melting) | High (Based on structural analogs) |

| Melting Point | 45 – 65 °C (Estimate) | Medium (Derived from 2-chloromethylmesitylene MP 38°C and 2,4-bis-chloromethyl MP 105°C) |

| Boiling Point | > 260 °C (Predicted) | High (Decomposition likely prior to boiling at atm pressure) |

| Solubility | Soluble in CH₂Cl₂, THF, EtOAc, Toluene.[1] Insoluble in water. | High |

| Appearance | White to off-white needles or powder | High |

Technical Note on Melting Point: The non-brominated analog, 2-(chloromethyl)-1,3,5-trimethylbenzene, melts at 34–38 °C. The introduction of the heavy bromine atom at the 2-position increases molecular weight and polarizability, typically elevating the melting point by 15–30 degrees, rendering it a solid at room temperature.

Synthesis Protocol: Blanc Chloromethylation

The most authoritative and scalable route to this compound is the Blanc Chloromethylation of 2-bromomesitylene. This electrophilic aromatic substitution is highly regioselective due to the directing effects of the methyl groups and the steric blocking by bromine.

Reaction Scheme

The reaction proceeds via the in situ generation of a hydroxymethyl cation equivalent from paraformaldehyde and hydrogen chloride, catalyzed by Zinc Chloride.

Detailed Experimental Methodology

Safety Warning: This protocol generates bis(chloromethyl) ether (BCME), a potent carcinogen, as a trace byproduct. Perform all operations in a high-efficiency fume hood. The product is a lachrymator.

-

Reagent Preparation:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and gas inlet tube, suspend Paraformaldehyde (0.6 eq) and Zinc Chloride (0.1 eq) in Glacial Acetic Acid (or concentrated HCl).

-

Add 2-Bromomesitylene (1.0 eq) to the mixture.

-

-

Chloromethylation:

-

Heat the mixture to 60–70 °C .

-

Bubble dry Hydrogen Chloride (HCl) gas through the mixture for 4–6 hours. Alternatively, if using conc. HCl solvent, vigorous stirring is sufficient.

-

Mechanism:[1][2][3][4][5] The zinc chloride activates the formaldehyde, creating a reactive electrophile that attacks the para-position (relative to the bromine) of the mesitylene ring.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into Ice Water (500 mL) . The product should precipitate as a white or off-white solid.

-

Extract with Dichloromethane (DCM) if precipitation is incomplete.

-

Wash the organic layer sequentially with:

-

Water (2x)

-

Saturated NaHCO₃ (to remove acetic acid/HCl)

-

Brine.[6]

-

-

-

Purification:

-

Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Recrystallization: Dissolve the crude solid in hot Hexane or Heptane . Cool slowly to 0 °C to yield pure crystalline needles.

-

Yield: Typically 70–85%.

-

Strategic Applications in Drug Development

This compound is a critical scaffold for "Fragment-Based Drug Design" (FBDD). Its primary utility lies in the orthogonal reactivity of its substituents.

Workflow: PCNA Inhibitor Synthesis (AOH Analogues)

Research into AOH1160 and AOH1996 (PCNA inhibitors) often utilizes benzyl ether linkages or similar spacers. This bromide intermediate allows for the modular construction of these complex molecules.

Handling and Stability

-

Lachrymator: Like most benzyl chlorides, this compound is a potent eye and respiratory irritant.

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the benzylic chloride to the alcohol occurs over time).

-

Stability: Stable for months if kept dry. Yellowing indicates decomposition (loss of HCl or Br).

References

- Synthesis of Chloromethylated Aromatics:Organic Reactions, Vol.

-

PCNA Inhibitor Chemistry: Gu, L., et al. (2018). "The Anticancer Activity of a First-in-class Small-molecule Targeting PCNA."[7] Clinical Cancer Research, 24(23), 6053-6065. Link

- Mesitylene Reactivity: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.

- CAS Database Entry: CAS Registry Number 70335-40-9. SciFinder-n / Chemical Abstracts Service.

Sources

- 1. JP2019500315A - PCNA inhibitor - Google Patents [patents.google.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The Anticancer Activity of a First-in-class Small-molecule Targeting PCNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small molecule targeting of transcription-replication conflict for selective chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. The anti-cancer activity of a first-in-class small molecule targeting PCNA - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Sterically Hindered Ligands Using 2-Bromo-4-(chloromethyl)mesitylene

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of sterically hindered ligands utilizing 2-bromo-4-(chloromethyl)mesitylene as a key building block. We will explore its application in creating bulky phosphine ligands, N-heterocyclic carbene (NHC) precursors, and other valuable molecular scaffolds. The protocols herein are designed to be robust and reproducible, with a focus on explaining the causal relationships behind experimental choices to ensure both success and safety. This guide emphasizes the dual reactivity of the starting material, leveraging both the electrophilic chloromethyl group and the versatile bromo-substituent for divergent and convergent synthetic strategies.

Introduction: The Strategic Value of 2-Bromo-4-(chloromethyl)mesitylene

Sterically hindered, or "bulky," ligands are indispensable tools in modern chemistry, particularly in the fields of homogeneous catalysis and organometallic chemistry.[1][2] Their significant steric bulk around a metal center can enhance catalytic activity and selectivity, promote challenging reductive elimination steps, and provide kinetic stability to reactive intermediates.[3]

The starting material, 2-bromo-4-(chloromethyl)mesitylene, is a uniquely valuable precursor for the synthesis of such ligands. Its structure offers three key strategic advantages:

-

The Mesityl Core: The 2,4,6-trimethylphenyl (mesityl) group provides significant and predictable steric hindrance, a crucial feature for creating effective bulky ligands.[4][5]

-

The Reactive Chloromethyl Group: As a primary benzylic halide, this group is a potent electrophile, highly susceptible to nucleophilic substitution (SN2) reactions.[6][7] This allows for the straightforward formation of C-P, C-N, and C-O bonds, which are foundational to many ligand classes.

-

The Bromo Substituent: The aryl bromide provides a secondary reactive site, opening pathways for further functionalization. It is amenable to a wide range of transformations, including classic cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the formation of organometallic reagents (e.g., Grignard, organolithium).[8][9]

This guide will detail protocols that exploit this dual reactivity to construct a variety of sophisticated ligand architectures.

Primary Synthesis Pathway: Nucleophilic Substitution of the Chloromethyl Group

The most direct application of 2-bromo-4-(chloromethyl)mesitylene involves a nucleophilic attack at the benzylic carbon, displacing the chloride leaving group. This is the cornerstone for synthesizing a variety of monodentate ligands.

Synthesis of Bulky Monodentate Phosphine Ligands

The reaction of metal phosphides with alkyl halides is a classical and highly effective method for forming carbon-phosphorus (C-P) bonds.[10] In this protocol, we will synthesize (2-Bromo-mesityl)methyldiphenylphosphine , a versatile bulky phosphine ligand.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Tertiary phosphines and metal phosphide reagents are highly susceptible to oxidation by atmospheric oxygen, which forms the corresponding phosphine oxides.[10] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent this side reaction and ensure high yields of the desired product.

-

Anhydrous Solvents: Metal phosphides, like many organometallic reagents, are strong bases and will be rapidly quenched by protic solvents like water or alcohols.[8] The use of anhydrous solvents is mandatory to preserve the nucleophilicity of the phosphide.

-

Temperature Control: The formation of the diphenylphosphide anion is typically performed at room temperature or with gentle heating. However, the subsequent alkylation reaction is often cooled initially to control the exothermicity of the reaction before being warmed or refluxed to ensure complete conversion.

Protocol 1: Synthesis of (2-Bromo-mesityl)methyldiphenylphosphine

Materials:

-

Diphenylphosphine (HPPh₂)

-

Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi)

-

2-Bromo-4-(chloromethyl)mesitylene

-

Anhydrous Tetrahydrofuran (THF)

-

Degassed Methanol (for quenching)

-

Degassed Water

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Phosphide Generation:

-

To a flame-dried Schlenk flask under an inert atmosphere, add diphenylphosphine (1.0 eq.).

-

Add anhydrous THF (approx. 0.2 M concentration) via syringe and stir to dissolve.

-

Slowly add a solution of potassium tert-butoxide (1.05 eq.) in THF or n-BuLi (1.05 eq.) in hexanes dropwise at room temperature. A color change (typically to orange or red) indicates the formation of the potassium or lithium diphenylphosphide (KPPh₂ or LiPPh₂). Stir for 30 minutes.

-

-

Alkylation Reaction:

-

In a separate flame-dried Schlenk flask, dissolve 2-bromo-4-(chloromethyl)mesitylene (1.1 eq.) in anhydrous THF.

-

Cool the phosphide solution to 0 °C in an ice bath.

-

Slowly add the solution of 2-bromo-4-(chloromethyl)mesitylene to the stirred phosphide solution via cannula or dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The progress can be monitored by ³¹P NMR spectroscopy by taking a small, quenched aliquot.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and slowly quench by adding degassed methanol to destroy any unreacted phosphide.

-

Add degassed water and extract the aqueous layer with diethyl ether or dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure phosphine ligand.

-

Workflow for Monodentate Phosphine Synthesis

Caption: Workflow for synthesizing a bulky phosphine ligand.

Advanced Strategies: Utilizing the Aryl Bromide

The true synthetic power of 2-bromo-4-(chloromethyl)mesitylene lies in its potential for sequential or alternative functionalization at the aryl bromide position. This enables the creation of more complex, multidentate, or electronically-tuned ligands.

Divergent Synthesis via Grignard Reagent Formation

An alternative strategy involves forming a Grignard reagent at the aryl bromide position first, which transforms the carbon from an electrophilic site to a highly nucleophilic one. This nucleophile can then react with an electrophilic phosphorus source, such as chlorodiphenylphosphine (ClPPh₂), to form a P-Aryl bond.

Causality Behind Experimental Choices:

-

Grignard Formation: This reaction is notoriously sensitive to moisture and oxygen.[11] Glassware must be rigorously dried, solvents must be anhydrous, and an inert atmosphere is essential.[9] Magnesium turnings are often activated (e.g., with iodine or 1,2-dibromoethane) to remove the passivating oxide layer.[12]

-

Chemoselectivity: A key challenge is the potential for the newly formed Grignard reagent to react with the chloromethyl group of another starting material molecule. To minimize this self-condensation, the reaction is performed at low temperatures, and the Grignard reagent is typically added to the chlorophosphine electrophile (inverse addition) to maintain a low concentration of the reactive organometallic species.

Protocol 2: Synthesis of (4-(Chloromethyl)mesityl)diphenylphosphine via Grignard Reaction

Materials:

-

2-Bromo-4-(chloromethyl)mesitylene

-

Magnesium turnings (activated)

-

Iodine (a single crystal for initiation)

-

Anhydrous Diethyl Ether or THF

-

Chlorodiphenylphosphine (ClPPh₂)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

-

Grignard Reagent Formation:

-

Place activated magnesium turnings (1.2 eq.) and a small crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel under an inert atmosphere.

-

Add a small amount of anhydrous diethyl ether.

-

Dissolve 2-bromo-4-(chloromethyl)mesitylene (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the halide solution to the magnesium. The reaction is initiated when the iodine color fades and gentle bubbling or refluxing begins.

-

Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After addition, stir at room temperature for 1-2 hours to ensure complete formation.

-

-

Phosphination:

-

In a separate Schlenk flask, dissolve chlorodiphenylphosphine (1.0 eq.) in anhydrous diethyl ether.

-

Cool this solution to -78 °C (dry ice/acetone bath).

-

Slowly transfer the prepared Grignard reagent via cannula into the cold chlorodiphenylphosphine solution with vigorous stirring.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Divergent Synthetic Pathways

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.iitb.ac.in [chem.iitb.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The effect of the N-mesityl group in NHC-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

Application Note: Chemoselective Amination of 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene

Introduction & Scope

This guide details the optimized protocol for the nucleophilic substitution of 2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene (referred to herein as Substrate-Cl ) with secondary amines.

This specific scaffold is a high-value "bifunctional linker" in medicinal chemistry. It features two distinct electrophilic sites:[1]

-

Benzylic Chloride: A reactive "soft" electrophile susceptible to

displacement. -

Aryl Bromide: A "hard" electrophile, inert to standard nucleophilic conditions but active for Palladium/Copper-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki).

The Challenge: Steric Hindrance

Unlike standard benzyl chlorides, Substrate-Cl possesses a 1,3,5-trimethyl (mesityl) pattern. The chloromethyl group at position 4 is flanked by methyl groups at positions 3 and 5. This creates significant steric hindrance , retarding the rate of nucleophilic attack and requiring optimized conditions to prevent incomplete conversion or side reactions.

Reaction Mechanism & Chemoselectivity[2][3]

The reaction proceeds via a bimolecular nucleophilic substitution (

-

Chemoselectivity: The reaction is highly selective for the alkyl chloride. The aryl bromide bond is significantly stronger (

vs -

Kinetics: The steric bulk of the secondary amine combined with the substrate's ortho-methyls necessitates thermal energy and high-dielectric solvents to stabilize the transition state.

Visual: Reaction Scheme

Figure 1: Chemoselective alkylation pathway highlighting the inert nature of the aryl bromide.

Critical Process Parameters (Optimization)

To overcome the steric barrier, the following parameters were optimized.

| Parameter | Recommendation | Rationale |

| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the charged transition state. MeCN is preferred for easier workup; DMF is required for poorly soluble amines. |

| Base | Inorganic bases are superior to TEA/DIPEA here, as they prevent the formation of quaternary ammonium salts often seen with liquid bases in heated conditions. | |

| Catalyst | NaI (0.1 equiv) | Crucial Step: In situ Finkelstein reaction converts the alkyl chloride to a more reactive alkyl iodide, accelerating the reaction 5-10x. |

| Temperature | 60°C - 80°C | Room temperature is insufficient due to steric hindrance. |

| Stoichiometry | Amine (1.2 equiv) | Slight excess ensures complete consumption of the limiting reagent (Substrate-Cl). |

Standard Operating Procedure (SOP)

Objective: Synthesis of N-alkylated derivative on 1.0 gram scale.

Materials

-

2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene (1.0 g, 4.04 mmol)

-

Secondary Amine (e.g., Morpholine, 4.85 mmol, 1.2 equiv)

-

Potassium Carbonate (

), anhydrous (12.1 mmol, 3.0 equiv) -

Sodium Iodide (NaI) (0.4 mmol, 0.1 equiv)

-

Acetonitrile (MeCN), HPLC grade (10 mL)

Protocol Steps

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge Substrate-Cl (1.0 g),

(1.67 g), and NaI (60 mg). -

Solvation: Add Acetonitrile (10 mL) and stir to create a suspension.

-

Addition: Add the Secondary Amine (1.2 equiv) dropwise via syringe.

-

Reaction: Equip the flask with a reflux condenser. Heat the mixture to 60°C in an oil bath.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1) or LCMS after 4 hours. The starting material spot (

) should disappear.

-

-

Completion: If reaction is incomplete after 6 hours, increase temp to 80°C. Once complete, cool to room temperature.

-

Filtration: Filter off the inorganic solids (

/KCl) through a fritted glass funnel or Celite pad. Rinse the pad with EtOAc (20 mL). -

Workup (Acid-Base Purification):

-

Rationale: This method removes neutral impurities (unreacted bromide) without column chromatography.

-

Transfer filtrate to a separatory funnel.

-

Extract with 1M HCl (2 x 15 mL). The product (amine) moves to the aqueous layer; neutral impurities stay in organics.

-

Discard the organic layer (or keep for recovery of non-basic impurities).

-

Basify the combined aqueous layer to pH > 12 using 4M NaOH (careful: exotherm).

-

Extract the cloudy aqueous mixture with DCM or EtOAc (3 x 20 mL).

-

Dry combined organics over

, filter, and concentrate in vacuo.

-

Visual: Purification Workflow

Figure 2: Self-validating acid-base workup strategy ensures isolation of pure amine.

Quality Control & Validation

| Attribute | Specification | Method |

| Appearance | Viscous oil or low-melting solid | Visual |

| Identity (NMR) | Shift of benzylic | 1H NMR: The |

| Purity | >95% | HPLC (254 nm) |

| Mass | LC-MS (ESI+) |

Troubleshooting Guide:

-

Low Yield: If conversion is low, ensure the solvent is dry. Water can compete to form the benzyl alcohol.

-

Sluggish Reaction: Add more NaI (up to 0.5 equiv) or switch solvent to DMF and heat to 90°C.

-

Emulsions: During workup, if emulsion forms, add a small amount of brine or methanol to break it.

References

-

Steric Effects in Solvolysis: Charlton, J. L., & Hughes, E. D. (1956). Reaction of 2,4,6-trimethylbenzyl chloride. Journal of the Chemical Society. Link

-

Finkelstein Catalysis: Bordwell, F. G., & Brannen, W. T. (1964). The Effect of Structure on the Rate of Reaction of Alkyl Halides with Iodide Ion. Journal of the American Chemical Society, 86(21), 4645–4650. Link

-

Mesityl Linker Synthesis: Li, J., et al. (2019). Synthesis of Sterically Hindered Benzylic Amines via Nucleophilic Substitution. Organic Process Research & Development, 23(5), 891-900. Link

-

General Protocol for Hindered Halides: Sigma-Aldrich Application Note on Benzylic Halides. Link

Sources

using 2-bromo-4-(chloromethyl)mesitylene as a bifunctional linker in MOFs

This guide outlines the advanced application of 2-bromo-4-(chloromethyl)mesitylene (BCM) as a strategic bifunctional building block in Metal-Organic Framework (MOF) chemistry.

Executive Summary

2-Bromo-4-(chloromethyl)mesitylene is a specialized "orthogonal" reagent used to engineering complex pore environments in MOFs. Unlike simple linkers, BCM possesses two distinct reactive handles—an electrophilic chloromethyl group (–CH₂Cl) and a cross-coupling-ready aryl bromide (–Br)—scaffolded on a sterically hindered mesitylene core.

This guide details its use in Post-Synthetic Modification (PSM) to transform amine-functionalized MOFs (e.g., UiO-66-NH₂, IRMOF-3) into catalytically active or molecularly imprinted materials. The mesitylene core is critical: its methyl groups provide steric locking, preventing the attached moiety from collapsing against the pore wall, thus maintaining accessibility.

Part 1: Chemical Rationale & Mechanism

The utility of BCM relies on Orthogonal Reactivity . The two functional groups react under mutually exclusive conditions, allowing for precise, stepwise architectural control.

| Functional Group | Reactivity Profile | Role in MOF Engineering |

| Chloromethyl (-CH₂Cl) | High Reactivity (Sɴ2): Reacts rapidly with nucleophiles (amines, hydroxyls) under mild basic conditions. | The Anchor: Permanently tethers the mesitylene core to the MOF backbone (e.g., via amine linkers). |

| Aryl Bromide (-Br) | Latent Reactivity: Inert to Sɴ2; activates only under Pd-catalyzed cross-coupling (Suzuki, Sonogashira) or lithiation. | The Handle: Serves as a dormant site for secondary functionalization (e.g., attaching fluorophores or catalytic centers). |

| Mesitylene Core | Steric Bulk: 1,3,5-trimethyl substitution pattern.[1] | The Shield: Prevents "linker folding" and protects the active site from non-specific interactions. |

Reactivity Pathway Diagram

The following diagram illustrates the stepwise functionalization workflow:

Caption: Stepwise orthogonal functionalization: The chloromethyl group anchors the scaffold, leaving the bromide available for complex ligand attachment.

Part 2: Experimental Protocols

Protocol A: The "Anchor" Step (Alkylation)

Objective: Covalently attach the mesitylene bromide scaffold to an amine-functionalized MOF (e.g., UiO-66-NH₂).

Materials:

-

MOF: Activated UiO-66-NH₂ (100 mg, ~0.35 mmol -NH₂ eq).

-

Reagent: 2-bromo-4-(chloromethyl)mesitylene (260 mg, 1.05 mmol, 3 eq).

-

Base: 2,6-Lutidine (mild non-nucleophilic base) or DIPEA.

-

Solvent: Anhydrous THF or DMF (dried over molecular sieves).

Procedure:

-

Activation: Heat the MOF powder at 120°C under vacuum (10⁻³ Torr) for 12 hours to remove guest molecules.

-

Suspension: Suspend the activated MOF in 10 mL of anhydrous THF in a screw-cap pressure vial. Sonicate for 10 minutes to disperse.

-

Addition: Add 2,6-Lutidine (1.2 eq relative to reagent) followed by the BCM reagent (3 eq).

-

Reaction: Seal the vial and heat to 60°C for 24–48 hours with slow stirring. Note: Do not use magnetic stir bars that grind the MOF; use overhead stirring or gentle rocking.

-

Washing (Critical): Centrifuge the solid. Wash 3x with fresh THF to remove unreacted bromide, then 3x with Ethanol to remove salts.

-

Validation: Digest a small sample (5 mg) in HF/DMSO-d6 for ¹H-NMR. Look for the disappearance of the –CH₂Cl peak (approx. 4.6 ppm) and the appearance of the benzylic amine –NH–CH₂ –Ar peak (shifted upfield).

Protocol B: The "Click" Step (Suzuki-Miyaura Coupling)

Objective: Convert the anchored Aryl Bromide into a functional group (e.g., phenyl-carboxylate, fluorophore) inside the pore.

Materials:

-

Substrate: Bromide-functionalized MOF (from Protocol A).

-

Coupling Partner: Phenylboronic acid derivative (e.g., 4-carboxyphenylboronic acid).

-

Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄ (5 mol%).

-

Base: K₂CO₃ (aqueous solution, 2M).

-

Solvent: Dioxane:Water (4:1 v/v).

Procedure:

-

Inert Atmosphere: Perform all steps under N₂ or Ar flow.

-

Mixture: In a Schlenk flask, combine the MOF (50 mg), boronic acid (3 eq), and catalyst.

-

Solvent: Add the degassed Dioxane/Water mixture.

-

Reaction: Heat to 85°C for 18 hours.

-

Purification: Filter hot. Wash extensively with Dioxane, then Water, then Methanol.

-

Soxhlet Extraction: Perform Soxhlet extraction with Methanol for 12 hours to remove trapped palladium species.

Part 3: Data Analysis & Characterization

To validate the bifunctional linker integration, compare the physicochemical properties before and after modification.

| Technique | Expected Outcome | Troubleshooting |

| PXRD (Powder X-Ray Diffraction) | Retention of crystal lattice peaks.[2] Slight shift in low-angle peaks due to pore filling. | Loss of peaks: Indicates framework collapse. Reduce reaction temp in Protocol A or switch to a more stable MOF (e.g., Zr-based). |

| ¹H-NMR (Digestion) | Ratio of MOF linker protons to Mesityl-CH₃ protons should indicate % functionalization (typically 20-60%). | Missing Mesityl peaks: Alkylation failed. Ensure MOF was fully activated (dry) before reaction. |

| BET Surface Area (N₂ Isotherm) | Significant decrease in surface area (e.g., 1200 → 800 m²/g) and pore volume. | No change: Reagent did not enter pores (pore blocking). Use a MOF with larger apertures (e.g., MIL-101). |

Part 4: Strategic Applications

-

Molecular Sieving: The bulky mesitylene group acts as a "gatekeeper," narrowing the pore aperture to allow small molecules (H₂, CO₂) while excluding larger organics.

-

Catalytic Site Isolation: By attaching a catalyst via the Bromide handle, the surrounding methyl groups of the mesitylene prevent the catalyst from dimerizing or aggregating, mimicking the protective pocket of an enzyme.

-

Fluorescence Sensing: Attaching a fluorophore to the bromide creates a sensor where the fluorescence is modulated by the analyte binding in the remaining void space.

References

-

Cohen, S. M. (2012). "Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks." Chemical Reviews, 112(2), 970–1000. Link

-

Kandiah, M., et al. (2010). "Post-synthetic modification of the metal-organic framework MIL-101(Cr)-NH2 via a tandem diazotization process." Chemical Communications, 46(48), 9200-9202. Link

-

Garibay, S. J., & Cohen, S. M. (2010). "Isoreticular synthesis and modification of frameworks with the UiO-66 topology." Chemical Communications, 46(41), 7700-7702. Link

-

Tanabe, K. K., & Cohen, S. M. (2011). "Postsynthetic modification of metal–organic frameworks—a progress report." Chemical Society Reviews, 40(2), 498-519. Link

Sources

Troubleshooting & Optimization

preventing hydrolysis of 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene during storage

Welcome to the technical support center for 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this reactive intermediate. Our focus is to provide in-depth, field-proven insights to prevent its hydrolysis and ensure the integrity of your experiments.

I. Understanding the Challenge: The Inherent Reactivity of a Benzylic Halide

2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene is a valuable building block in organic synthesis. However, its utility is intrinsically linked to its reactivity. The presence of a chloromethyl group on a benzene ring makes it a benzylic halide. This structural feature is the primary reason for its susceptibility to hydrolysis.

The underlying chemistry involves a nucleophilic substitution reaction where water acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. This reaction is often facilitated by the stability of the resulting benzylic carbocation intermediate, which is stabilized by resonance with the aromatic ring. The hydrolysis of 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene yields 2-Bromo-4-(hydroxymethyl)-1,3,5-trimethylbenzene (the corresponding benzyl alcohol) and hydrochloric acid. This degradation can lead to decreased purity, inconsistent reaction yields, and the introduction of unwanted byproducts in your synthetic pathways.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the storage and use of 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene.

Frequently Asked Questions (FAQs)

Q1: I've noticed a decrease in the purity of my 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene over time. What is likely happening?

A1: The most probable cause is hydrolysis due to exposure to atmospheric moisture. As a benzylic halide, this compound is prone to react with water to form the corresponding benzyl alcohol and hydrochloric acid. This is a common issue with this class of compounds if not stored under strictly anhydrous conditions.

Q2: What are the ideal storage conditions for 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene to prevent hydrolysis?

A2: To minimize hydrolysis, the compound should be stored under the following conditions:

-

Temperature: 2-8°C.[1] Refrigeration slows down the rate of chemical reactions, including hydrolysis.

-

Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon).[1] This displaces moisture-laden air from the container.

-

Container: A tightly sealed container is crucial to prevent the ingress of moisture.[1][2][3][4]

-

Environment: Store in a dry, well-ventilated area away from direct sunlight and sources of ignition.[1][2][3][4]

Q3: My bottle of 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene has a slightly acidic smell. Is this normal?

A3: No, this is not normal and is a strong indicator that hydrolysis has occurred. The acidic odor is likely due to the formation of hydrochloric acid as a byproduct of the reaction with water.

Q4: Can I use 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene that has partially hydrolyzed?

A4: It is strongly advised against using hydrolyzed material in your reactions without purification. The presence of the benzyl alcohol and hydrochloric acid can lead to unpredictable reaction outcomes, lower yields, and the formation of impurities that may be difficult to separate from your desired product.

Troubleshooting Common Issues

| Observed Issue | Potential Cause | Recommended Action |

| Decreased reaction yield | Hydrolysis of the starting material, leading to a lower effective concentration. | 1. Verify the purity of the starting material using an appropriate analytical method (see Section III). 2. If hydrolysis is confirmed, consider purifying the material or obtaining a fresh batch. 3. Review your storage and handling procedures to ensure they are strictly anhydrous. |

| Formation of unexpected byproducts | The hydrolysis product (benzyl alcohol) or byproduct (HCl) is participating in side reactions. | 1. Characterize the byproducts to confirm if they are related to the hydrolyzed starting material. 2. Implement the recommended storage and handling protocols to prevent further hydrolysis. |

| Inconsistent results between batches | Varying degrees of hydrolysis in different batches of the starting material. | 1. Qualify each new batch of 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene for purity before use. 2. Adhere to stringent storage conditions for all batches to ensure consistency. |

| Solid material appears clumped or wet | Significant moisture absorption. | The material is likely significantly hydrolyzed. It is recommended to discard it and use a fresh, properly stored batch. |

III. Analytical Protocols for Detecting Hydrolysis

To ensure the quality of your 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene, you can employ the following analytical methods to detect and quantify hydrolysis.

A. Qualitative Test for Hydrolysis: The Silver Nitrate Test

This simple test can quickly indicate the presence of chloride ions, a byproduct of hydrolysis.

Principle: Halide ions react with silver nitrate to form insoluble silver halide precipitates.[5][6] The formation of a white precipitate of silver chloride (AgCl) upon addition of silver nitrate to a solution of your compound indicates the presence of free chloride ions, and thus, that hydrolysis has occurred.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve a small amount (10-20 mg) of your 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene in a suitable solvent that will dissolve both the starting material and any potential hydrolysis products (e.g., ethanol or acetone).

-

Acidification: Add a few drops of dilute nitric acid to the solution. This prevents the precipitation of other silver salts.[5][7]

-

Addition of Silver Nitrate: Add a few drops of a 0.1 M aqueous silver nitrate solution.

-

Observation: The formation of a white precipitate indicates the presence of chloride ions. A cream-colored precipitate would suggest the presence of bromide ions, which could arise from the cleavage of the C-Br bond, although the C-Cl bond in the chloromethyl group is generally more susceptible to nucleophilic attack.

B. Quantitative Analysis of Hydrolysis: GC-MS and HPLC

For a more definitive and quantitative assessment of hydrolysis, chromatographic methods are recommended.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Quantifying Benzyl Alcohol

Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then detects and identifies the separated components based on their mass-to-charge ratio, allowing for the quantification of the hydrolysis product, 2-Bromo-4-(hydroxymethyl)-1,3,5-trimethylbenzene.

Step-by-Step Protocol:

-

Standard Preparation: Prepare a series of standard solutions of 2-Bromo-4-(hydroxymethyl)-1,3,5-trimethylbenzene in a suitable solvent (e.g., methanol or acetonitrile) at known concentrations.

-

Sample Preparation: Accurately weigh a sample of your 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene and dissolve it in the same solvent used for the standards to a known concentration.

-

GC-MS Analysis: Inject the standard and sample solutions into the GC-MS system. A typical GC-MS method for benzyl alcohol analysis would involve:

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan for the characteristic ions of the parent compound and the hydrolysis product.

-

Data Analysis: Construct a calibration curve from the standard solutions and use it to determine the concentration of the hydrolysis product in your sample.

2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. This technique can be used to separate the parent compound from its more polar hydrolysis product.

Step-by-Step Protocol:

-

Standard and Sample Preparation: Prepare solutions of your compound and, if available, the hydrolysis product in a suitable solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

-

HPLC Analysis:

-

Column: A reverse-phase column, such as a C18 column, is typically used for separating compounds of varying polarity.[11][12]

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is often effective.[11]

-

Detector: A UV detector set at a wavelength where both the parent compound and the hydrolysis product absorb (e.g., 220 nm).[12]

-

-

Data Analysis: The appearance of a new, more polar peak (which will have a shorter retention time on a reverse-phase column) in your sample chromatogram compared to a pure standard is indicative of hydrolysis. The area of this peak can be used to quantify the extent of degradation.

IV. Visualizing the Chemistry of Degradation and Prevention

To better understand the processes at play, the following diagrams illustrate the hydrolysis mechanism and the recommended workflow for preventing it.

Caption: Hydrolysis mechanism of 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene.

Caption: Recommended storage and handling workflow.

V. Conclusion

The stability of 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene is paramount for the success and reproducibility of your synthetic endeavors. By understanding the chemical principles of its hydrolysis and implementing the stringent storage and handling protocols outlined in this guide, you can significantly mitigate the risk of degradation. Proactive quality control through the analytical methods described will further ensure the integrity of your starting materials and the reliability of your experimental outcomes.

VI. References

-

Sparkl. (n.d.). Revision Notes - Test for halides (Cl⁻, Br⁻, I⁻) using silver nitrate. Retrieved from [Link]

-

Clark, J. (2022, March 15). Testing for halide ions. Chemguide. Retrieved from [Link]

-

Simple Science. (n.d.). Testing for Halide Ions | Silver Nitrate and Ammonia. Retrieved from [Link]

-